N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
CAS No.: 2034376-08-2
Cat. No.: VC6018623
Molecular Formula: C21H15N3O4
Molecular Weight: 373.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034376-08-2 |
|---|---|
| Molecular Formula | C21H15N3O4 |
| Molecular Weight | 373.368 |
| IUPAC Name | N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C21H15N3O4/c1-12-15(23-19(25)14-7-8-17-18(9-14)27-11-26-17)10-16-21(22-12)28-20(24-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,23,25) |
| Standard InChI Key | YHLZYQUJWWTIQB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Architecture and Nomenclature
Structural Breakdown
The compound’s IUPAC name delineates its molecular framework:
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Benzo[d] dioxole-5-carboxamide: A bicyclic structure comprising a benzene ring fused to a 1,3-dioxole moiety at positions 1 and 3, with a carboxamide group at position 5 .
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5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine: An oxazolo[5,4-b]pyridine core substituted with a methyl group at position 5, a phenyl ring at position 2, and an amine at position 6.
The amide bond (-CONH-) bridges these two subsystems, forming the final molecule.
Table 1: Molecular Descriptors
Stereochemical Considerations
While the compound lacks chiral centers, the oxazolo[5,4-b]pyridine core imposes planarity constraints, potentially influencing π-π stacking interactions in biological targets . The benzodioxole moiety’s fused oxygen atoms enhance electron density, which may modulate solubility and binding affinity .
Synthesis and Characterization
Retrosynthetic Analysis
A plausible synthesis route involves sequential coupling of the oxazolo[5,4-b]pyridine amine and benzo[d] dioxole-5-carboxylic acid:
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Synthesis of 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine:
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Amide Coupling:
Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
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High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 530.53 (C₃₁H₂₂N₄O₅⁺) .
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Infrared Spectroscopy (IR): Stretches for amide C=O (~1650 cm⁻¹) and dioxole C–O–C (~1250 cm⁻¹) .
Physicochemical Properties
Solubility and Partitioning
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LogP (Octanol-Water): Estimated at 3.2 ± 0.3 (ACD/Labs), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: Poor solubility in water (<10 µg/mL) due to aromaticity; enhanced via formulation with cyclodextrins or lipid-based carriers.
Stability Profile
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Thermal Stability: Decomposition temperature >200°C (predicted via DSC).
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Photostability: Susceptible to UV-induced degradation of the dioxole ring; requires light-protected storage .
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Controlling substitution patterns on the oxazolopyridine core requires optimized catalysis .
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Amide Hydrolysis: Susceptibility to esterases necessitates prodrug strategies for in vivo applications .
Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Modifying the phenyl or methyl groups to enhance potency.
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In Vivo Efficacy Trials: Testing in models of inflammation or oncology.
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